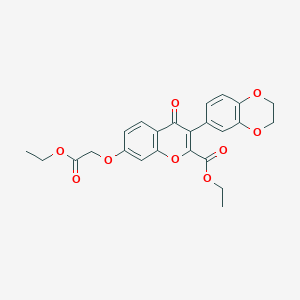![molecular formula C19H13N5O3 B2752670 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide CAS No. 864935-62-6](/img/structure/B2752670.png)
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have received significant attention due to their varied medicinal applications .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidines is complex and can be functionalized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines can undergo a variety of chemical reactions. They can be functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Synthesis and Biological Activity
A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, closely related to N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide, were synthesized in an effort to develop new antineoplastic agents. These derivatives exhibited a variable degree of antineoplastic activity against certain cell lines tested, with some showing good in vitro antineoplastic activity across all cell lines with significant disease selectivity (Abdel-Hafez, 2007).
Chemical-Genetic Profiling
Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, including compounds structurally related to this compound, have been identified as compounds that target essential, conserved cellular processes. Chemical-genetic profiling in yeast revealed that these compounds could act differently based on slight structural variations, suggesting potential applications in understanding mitochondrial disruption and DNA damage mechanisms, which may be extrapolated to human cells (Yu et al., 2008).
Anticancer Activity
A new synthesis strategy for 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine scaffolds from N-tosylhydrazones and 2-chloro-3-nitroimidazo[1,2-a]pyridines has been developed, leading to compounds with good antiproliferative activity against human colon cancer cell lines. This approach enables the rapid access to diverse small molecule libraries, underscoring the potential of compounds like this compound in anticancer research (Zhang et al., 2019).
Novel Synthesis Methods
Research has also focused on developing new, efficient, and eco-friendly methods for synthesizing N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives. These methodologies highlight the versatility and potential utility of compounds structurally related to this compound in various scientific applications, including medicinal chemistry and drug discovery (Jadhav et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide are likely to be cancer cells, specifically those with KRAS G12C mutations . This compound is part of a class of drugs known as targeted covalent inhibitors (TCIs), which are designed to bind covalently to their targets and inhibit their function .
Mode of Action
This compound interacts with its targets by forming a covalent bond, which is a strong type of chemical bond where atoms share electron pairs . This interaction results in the inhibition of the target’s function, which in the case of cancer cells, can lead to cell death .
Biochemical Pathways
Given its target, it is likely that it affects pathways related to cell growth and proliferation . The inhibition of these pathways can lead to the death of cancer cells .
Pharmacokinetics
The compound’s bioavailability, or the extent to which it is absorbed and able to exert its effects, is an important factor in its efficacy .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and proliferation . This can lead to the death of cancer cells, thereby reducing the size of tumors and potentially leading to the remission of the disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can also impact the compound’s action .
properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3/c25-18(14-5-2-7-16(11-14)24(26)27)21-15-6-1-4-13(10-15)17-12-23-9-3-8-20-19(23)22-17/h1-12H,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVJPXBUJAZCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2752594.png)
![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2752597.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2752598.png)
![3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-](/img/structure/B2752600.png)

![N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B2752603.png)

![N-(4-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethoxy}phenyl)-N-methylbenzamide](/img/structure/B2752608.png)